![molecular formula C15H23N3O2S B13847975 N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 is a stable isotope-labeled compound used primarily in biochemical research. It is a modified amino acid derivative, specifically designed for use in various scientific studies, including those related to metabolic pathways and protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 involves several steps, starting with the preparation of the lysine backbone, followed by the introduction of the phenylethyl group and the carbonothioyl moiety. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct incorporation of the stable isotopes 13C6 and 15N2.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to maintain the integrity of the stable isotopes. The process involves large-scale synthesis using automated reactors and purification systems to achieve high purity and yield.
化学反応の分析
Types of Reactions
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of amino acids into proteins.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and compounds with specific properties.
作用機序
The mechanism of action of N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 involves its incorporation into metabolic pathways where it can act as a tracer. The stable isotopes 13C6 and 15N2 allow for precise tracking of the compound through various biochemical processes, providing insights into molecular targets and pathways involved in metabolism and protein synthesis.
類似化合物との比較
Similar Compounds
- N6-{[(Benzylamino)carbonothioyl]lysine}
- N6-{[(3-Methylsulfinyl)propylamino]carbonothioyl}lysine
- N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine (unlabeled)
Uniqueness
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 is unique due to its stable isotope labeling, which allows for detailed tracking and analysis in scientific studies. This feature distinguishes it from similar compounds that do not have stable isotopes, making it particularly valuable in research applications requiring precise measurements and tracking.
特性
分子式 |
C15H23N3O2S |
|---|---|
分子量 |
317.37 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-6-(2-phenylethylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C15H23N3O2S/c16-13(14(19)20)8-4-5-10-17-15(21)18-11-9-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,16H2,(H,19,20)(H2,17,18,21)/t13-/m0/s1/i4+1,5+1,8+1,10+1,13+1,14+1,16+1,17+1 |
InChIキー |
PIZZXUCKJNJOSL-RAHQIQIASA-N |
異性体SMILES |
C1=CC=C(C=C1)CCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
正規SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


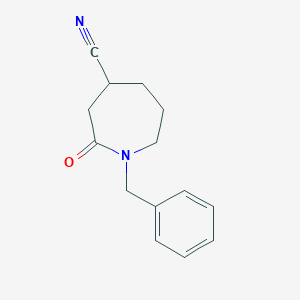

![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)


![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
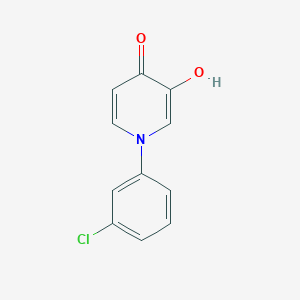
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
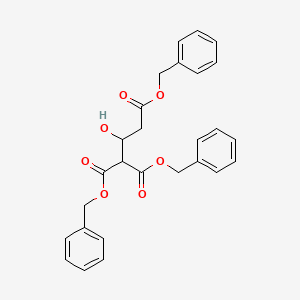
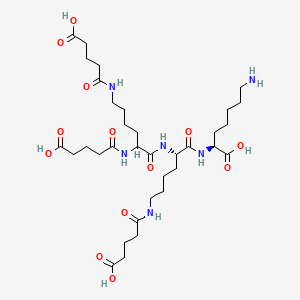
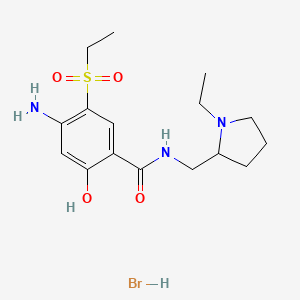
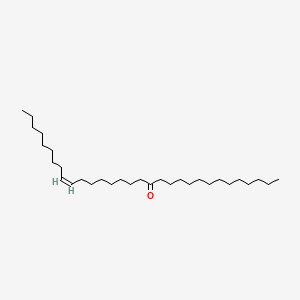
![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
